6-Deoxyilludin M
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Overview
Description
6-Deoxyilludin M is a natural product derived from the fungus Illudins. It has gained attention due to its potential anticancer properties.
Scientific Research Applications
Antitumor Antibiotic Properties
6-Deoxyilludin M, discovered through fermentation and isolation processes, has been identified as a new antitumor antibiotic (Hara, Yoshida, Morimoto, & Nakano, 1987). Its structural identification and the co-production of 6-deoxyilludin S suggest potential applications in cancer research and treatment.
Biochemical Analysis in Polyketide Synthases
The study of 6-Deoxyerythronolide B synthase (DEBS), responsible for biosynthesis of the antibiotic erythromycin, involves 6-Deoxyilludin M-related compounds (Wu, Cane, & Khosla, 2002). This research is pivotal in understanding the assembly-line fashion of polyketide synthases, offering insights into protein engineering and the creation of novel pharmaceutical compounds.
Nucleosome Positioning and Gene Expression
A study on N6-methyldeoxyadenosine, a DNA modification, revealed its significant presence in the genome of Chlamydomonas, indicating potential regulatory roles in eukaryotic gene expression (Fu et al., 2015). This discovery highlights the broader implications of 6-deoxy-based compounds in the field of genetics and molecular biology.
Engineering of Macrolactone Biosynthesis
Research into the engineered biosynthesis of macrolactones using the entire 6-deoxyerythronolide B synthase in a heterologous host demonstrates the potential for rapid structural manipulation of modular polyketide synthases (Kao, Katz, & Khosla, 1994). This area of study is critical for the development of new antibiotics and other polyketide-based therapeutics.
Biosynthesis of Polyketide Precursors
The biosynthesis of 6-deoxyerythronolide B, a precursor to erythromycin, has been successfully localized to the chromosome of Escherichia coli (Wang & Pfeifer, 2008). This advancement in metabolic engineering paves the way for more efficient and scalable production of complex natural products, including those derived from 6-deoxyilludin M.
properties
CAS RN |
112953-12-5 |
---|---|
Product Name |
6-Deoxyilludin M |
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(5R)-5-hydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C15H20O2/c1-9-10-7-13(2,3)8-11(10)12(16)14(4,17)15(9)5-6-15/h8,17H,5-7H2,1-4H3/t14-/m0/s1 |
InChI Key |
YHXLWSXPTJEXBW-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C2CC(C=C2C(=O)[C@](C13CC3)(C)O)(C)C |
SMILES |
CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)C |
Canonical SMILES |
CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)C |
synonyms |
6-deoxyilludin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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